(10-bromodecyl)phosphonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

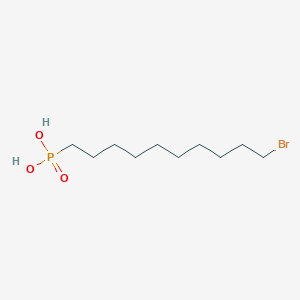

(10-bromodecyl)phosphonic acid is an organic compound with the molecular formula C₁₀H₂₂BrO₃P. It is characterized by the presence of a bromine atom attached to a decyl chain, which is further connected to a phosphonic acid group. This compound is known for its specific chemical structure and properties, making it valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: (10-bromodecyl)phosphonic acid can be synthesized through the reaction of decylphosphonic acid with bromine under controlled conditions. The reaction typically involves the use of solvents such as dichloromethane or dimethyl sulfoxide to facilitate the process. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with stringent quality control measures in place to ensure consistency and purity of the final product .

化学反応の分析

Types of Reactions: (10-bromodecyl)phosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation and Reduction Reactions: The phosphonic acid group can participate in oxidation-reduction reactions, altering its oxidation state.

Coupling Reactions: It can be used in coupling reactions to form larger molecular structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or ammonia, with reactions typically conducted at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Coupling Reactions: Catalysts like palladium or copper are often employed in the presence of suitable ligands.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield decylphosphonic acid derivatives, while coupling reactions can produce complex molecular architectures .

科学的研究の応用

Medicinal Chemistry

(10-bromodecyl)phosphonic acid plays a crucial role in the synthesis of bioactive compounds. Its structural similarity to phosphate groups allows it to interact with biological systems effectively. Notable applications include:

- Drug Development : Phosphonic acids are integral in developing prodrugs and other pharmaceuticals due to their bioactive properties. For instance, phosphonic acid derivatives have been studied as potential anti-malarial agents by mimicking essential biochemical pathways involved in parasite survival .

- Targeted Therapy : The compound's affinity for calcium ions has been explored for bone-targeting therapies, particularly in treating conditions like osteoporosis and bone metastasis .

Materials Science

In materials science, this compound is utilized for surface functionalization and the development of advanced materials:

- Surface Coating : The compound can immobilize organic or organometallic molecules on metal oxides like titanium dioxide and aluminum oxide, enhancing their properties for applications in catalysis and sensor technology .

- Nanotechnology : Its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) allows for the development of targeted degradation strategies in cancer therapy .

Environmental Applications

The stability and reactivity of this compound make it suitable for various environmental applications:

- Water Treatment : Phosphonic acids are used in the selective extraction of lanthanides from aqueous solutions, which is critical for recycling rare earth elements from industrial waste .

- Sequestration Agents : The compound's ability to chelate metal ions positions it as a potential agent for nuclear waste treatment and environmental remediation efforts .

Case Study 1: Antimicrobial Activity

Research has demonstrated that phosphonic acids can exhibit significant antimicrobial properties. A study investigated the antibacterial activity of various brominated phosphonates against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds similar to this compound showed promising antibacterial effects, suggesting potential applications in developing new antibiotics .

Case Study 2: Bone Targeting Agents

In another study focused on bone-targeting agents, this compound was assessed for its ability to bind calcium ions effectively. This property was leveraged to enhance the delivery of therapeutic agents directly to bone tissues, demonstrating its potential as an effective treatment strategy for osteoporosis .

作用機序

The mechanism of action of (10-bromodecyl)phosphonic acid involves its interaction with specific molecular targets. The bromine atom and phosphonic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Decylphosphonic Acid: Lacks the bromine atom, resulting in different reactivity and applications.

10-Chlorodecylphosphonic Acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

10-Iododecylphosphonic Acid:

Uniqueness: (10-bromodecyl)phosphonic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it particularly valuable in applications requiring selective substitution reactions and specific binding interactions .

生物活性

(10-Bromodecyl)phosphonic acid is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This compound, characterized by a long aliphatic chain and a bromine substituent, presents unique properties that may influence its interaction with biological systems. This article explores the biological activity of this compound, including its synthesis, biological effects, and potential applications in medicine.

Synthesis of this compound

The synthesis of this compound typically involves multiple steps, starting with the reaction of 1,10-dibromodecane with potassium phthalimide to create a phthalimide intermediate. This is followed by the introduction of the phosphonate ester group via a Michaelis–Arbuzov reaction with triethyl phosphite. The final product is obtained through hydrolysis of the ester groups, yielding this compound in a suitable solvent system .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of phosphonic acids, including derivatives like this compound. Research indicates that phosphonic acids can inhibit key enzymes involved in parasite metabolism, thereby exhibiting significant activity against various parasitic infections. For instance, compounds structurally related to this compound have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. The activity is often linked to the presence of specific functional groups and chain lengths that enhance enzyme inhibition .

Enzyme Inhibition

Phosphonic acids are known to interact with several enzyme systems. Studies have demonstrated that this compound can inhibit enzymes such as HIV protease and various phosphatases, which are crucial for cellular signaling and metabolism. The mechanism of action typically involves competitive inhibition where the phosphonate moiety mimics natural substrates or cofactors .

Case Study 1: Antimalarial Activity

In a comparative study on various phosphonic acids, this compound was evaluated for its ability to inhibit P. falciparum. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against the parasite. The structure-activity relationship analysis suggested that modifications in the alkyl chain length significantly influenced biological efficacy .

Case Study 2: Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed using mammalian cell lines. Results indicated that while the compound exhibited some level of cytotoxicity, it maintained a favorable selectivity index compared to standard chemotherapeutic agents. This suggests potential for development as an antiparasitic agent with reduced toxicity profiles .

Data Table: Biological Activity Summary

特性

IUPAC Name |

10-bromodecylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22BrO3P/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14/h1-10H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKCVYRQOBKBBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。